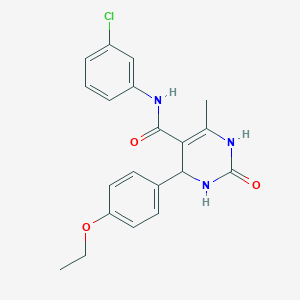

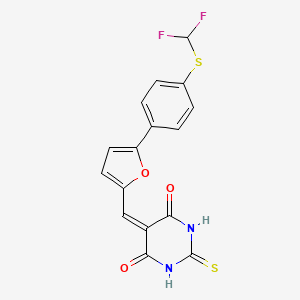

![molecular formula C12H10FNOS B2684886 1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 879626-93-4](/img/structure/B2684886.png)

1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1-(3-Fluorophenyl)ethanone , which is a biochemical reagent . It has a molecular formula of C8H7FO .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through metal-catalyzed reactions .Molecular Structure Analysis

The molecular structure of similar compounds consists of a planar ring with both phenyl rings being inclined from the scaffold to a significant different extent .Physical And Chemical Properties Analysis

The compound1-(3-Fluorophenyl)ethanone has an average mass of 138.139 Da and a monoisotopic mass of 138.048096 Da . It also has a relative density of 1.12 and a refractive index of 1.508-1.51 .

Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis

- Summary of the Application : This compound is used as a biochemical reagent in the synthesis of alpha-Bromoketones from Secondary Alcohols .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source. However, it involves the use of Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis results in various bromoketones, including 2-Bromo-1-(3-fluorophenyl)ethanone .

Application in Forensic Toxicology

- Specific Scientific Field : Forensic Toxicology

- Summary of the Application : Synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis, are one of the most numerous and widespread groups among novel psychoactive substances (NPS). This compound could potentially be a synthetic cathinone .

- Methods of Application or Experimental Procedures : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results or Outcomes : The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

Application in Chiral Selective Synthesis

- Specific Scientific Field : Bioprocess and Biosystems Engineering

- Summary of the Application : This compound is used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one .

- Methods of Application or Experimental Procedures : The process involves the use of ATA-025 enzyme and dimethylsulfoxide (10% V/V) as a co-solvent . The ambient processing conditions were 10% enzyme loading/50 g/L substrate loading/45 °C/pH 8.0 .

- Results or Outcomes : The final optimized reaction showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .

Application in Pharmaceutical Synthesis

- Specific Scientific Field : Pharmaceutical Synthesis

- Summary of the Application : (1R)-(3-methylphenyl)ethan-1-amine synthesized by green, facile and novel enzymatic approach with an optimized process could be used for synthesis of different active pharma entities .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source .

- Results or Outcomes : The synthesized (1R)-(3-methylphenyl)ethan-1-amine is an pivotal entity of different pharmaceutical drugs and a primary component in synthesis of therapeutics in different derivatized forms .

Application in Life Science Research

- Specific Scientific Field : Life Science Research

- Summary of the Application : This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not detailed in the source .

Application in Drug Synthesis

- Specific Scientific Field : Drug Synthesis

- Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source .

- Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPMIRIGJCXVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

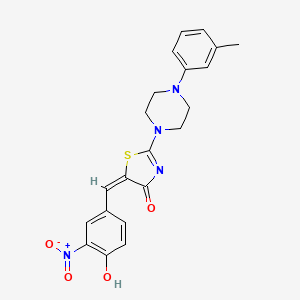

![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)

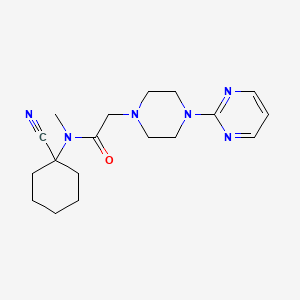

![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)

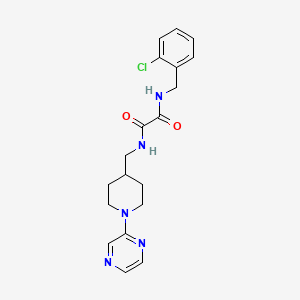

![2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2684809.png)

![7-methyl-4-(3-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2684815.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)

![5-Methyl-3-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2684823.png)

![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)